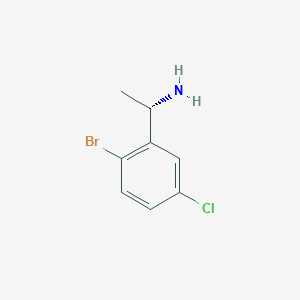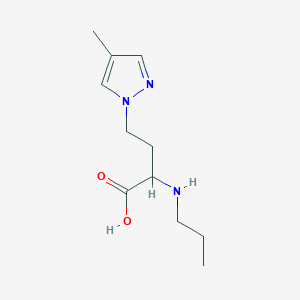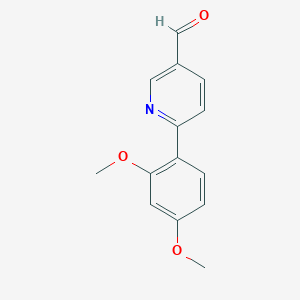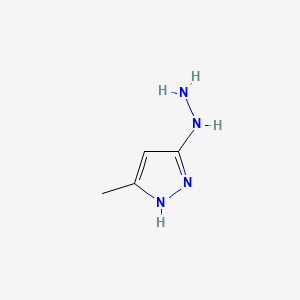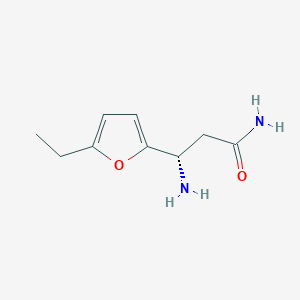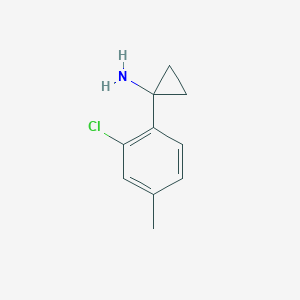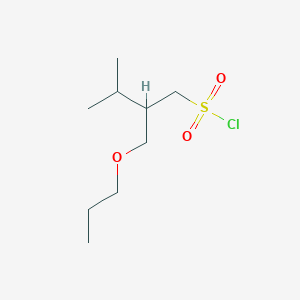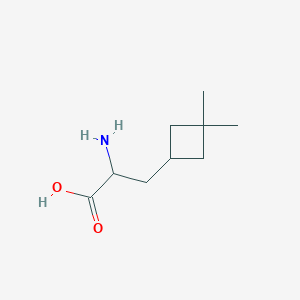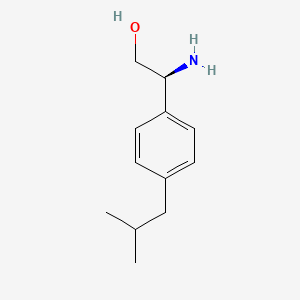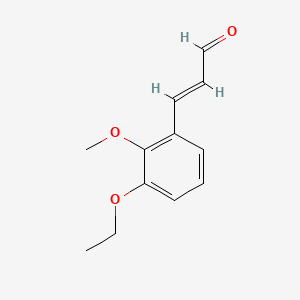
3-(3-Ethoxy-2-methoxyphenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxy-2-methoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Preparation Methods
The synthesis of 3-(3-Ethoxy-2-methoxyphenyl)acrylaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 3-ethoxy-2-methoxybenzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation. The crude product is then purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-(3-Ethoxy-2-methoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(3-Ethoxy-2-methoxyphenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-2-methoxyphenyl)acrylaldehyde involves its interaction with specific molecular targets. For instance, it can act as an electrophile in Michael addition reactions, where it reacts with nucleophiles such as thiols or amines. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their biological activity .
Comparison with Similar Compounds
3-(3-Ethoxy-2-methoxyphenyl)acrylaldehyde can be compared with other similar compounds, such as:
3-(4-Hydroxy-3-methoxyphenyl)acrylaldehyde: This compound has a hydroxyl group instead of an ethoxy group, which can influence its reactivity and biological activity.
3-(3-Hydroxy-4-methoxyphenyl)acrylaldehyde:
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(E)-3-(3-ethoxy-2-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O3/c1-3-15-11-8-4-6-10(7-5-9-13)12(11)14-2/h4-9H,3H2,1-2H3/b7-5+ |
InChI Key |
DEGYGRONDBRJKN-FNORWQNLSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1OC)/C=C/C=O |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


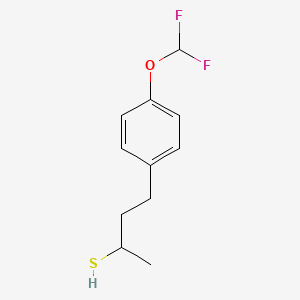
![(2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15323747.png)
